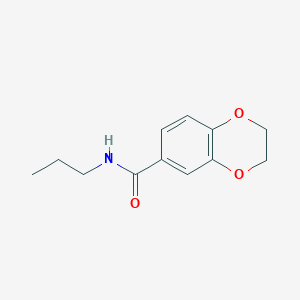

N-propyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Description

Properties

IUPAC Name |

N-propyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-2-5-13-12(14)9-3-4-10-11(8-9)16-7-6-15-10/h3-4,8H,2,5-7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMCYYUZOGIAKNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC2=C(C=C1)OCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxine-6-amine with propyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-propyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxamide group to an amine group.

Substitution: The benzodioxine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

Oxidation: Formation of N-propyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.

Reduction: Formation of N-propyl-2,3-dihydro-1,4-benzodioxine-6-amine.

Substitution: Various substituted benzodioxine derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

N-propyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has the molecular formula and a molecular weight of approximately 287.31 g/mol. Its structure features a benzodioxine core, which is known for its biological activity and potential therapeutic effects. The compound can be synthesized through various methods, including reductive amination and amide coupling techniques .

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. Its structure suggests that it may interact with various biological targets, including receptors involved in neurotransmission and cancer pathways. For example:

- Pirin Protein Targeting : Recent studies have demonstrated that derivatives of benzodioxine compounds can engage with the pirin protein, which is implicated in cancer progression. In vitro experiments showed that compounds similar to this compound could deplete pirin levels in ovarian cancer cells, indicating potential applications in cancer therapy .

Neuropharmacology

The compound's structural features suggest possible interactions with neurotransmitter systems. Research indicates that benzodioxine derivatives may act as modulators of serotonin receptors (5-HT receptors), which are crucial in mood regulation and anxiety disorders.

- Serotonin Receptor Modulation : Studies have shown that compounds related to N-propyl-2,3-dihydro-1,4-benzodioxine can exhibit antagonist effects on 5-HT receptors, potentially leading to new treatments for anxiety and depression .

Heat Shock Factor Inhibition

Another significant application involves the inhibition of heat shock factor 1 (HSF1), which plays a role in cellular stress responses and cancer development.

- Inhibition Studies : Research has indicated that related benzodioxine derivatives can inhibit HSF1 activity, suggesting their potential use in developing anti-cancer therapies aimed at modulating stress response pathways .

Case Study 1: Cancer Therapy Development

In a study exploring the effects of benzodioxine derivatives on ovarian cancer cells, researchers treated SK-OV-3 cells with this compound. Results showed a significant decrease in pirin expression over time at concentrations as low as 50 nM. This finding supports the compound's potential as a targeted therapeutic agent in oncology .

Case Study 2: Neuropharmacological Effects

A series of experiments were conducted to evaluate the effects of benzodioxine derivatives on serotonin receptor activity. The results indicated that these compounds could effectively modulate receptor activity in vitro, providing insights into their potential use for treating mood disorders .

Mechanism of Action

The mechanism of action of N-propyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Antibacterial Activity

- Compound 5a (N-(2-bromoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide) : Exhibited strong inhibition against E. coli (IC50: 9.22 µg/mL), comparable to ciprofloxacin (8.01 µg/mL) .

- Compound 5b (N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-phenethyl)-4-methylbenzenesulfonamide) : Moderate activity against E. coli (IC50: 9.66 µg/mL) .

- N-Propyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide: No direct data reported, but the propyl group’s hydrophobicity may enhance membrane permeability compared to bromoethyl or phenethyl substituents.

Lipoxygenase Inhibition

- Compound 5c (N-(3-phenylpropyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide) : Moderate inhibitor (IC50: 85.79 mM) .

- Compound 5e (N-(4-chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide) : Similar inhibition (IC50: 89.32 mM) .

- N-Propyl derivative : Expected weaker activity due to the lack of bulky aromatic substituents, which are critical for enzyme interaction.

Physicochemical Properties

- Electron-Donating vs. Withdrawing Groups: Methoxy (electron-donating) may improve solubility, while cyano (electron-withdrawing) could enhance binding affinity but reduce bioavailability .

Biological Activity

N-propyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a benzodioxine core that contributes to its biological activity. The compound's molecular formula is , and its structure includes various functional groups that enhance its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 219.24 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized to interact with specific enzymes and receptors involved in various biochemical pathways. The presence of the benzodioxine structure suggests potential interactions with proteins that play roles in cancer progression and bacterial infections .

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of benzodioxine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

Case Studies

- Antitumor Efficacy in Cell Lines : A study involving the treatment of SK-OV-3 ovarian cancer cells with a related compound showed a time-dependent depletion of intracellular proteins linked to tumor growth. This indicates potential for this compound in cancer therapy .

- Mechanistic Insights : In another study, the compound was shown to engage with cellular targets effectively, leading to significant biological responses at low concentrations. This highlights its potential as a therapeutic agent with high efficacy and low toxicity .

Research Findings

Recent research has focused on the synthesis of N-propyl derivatives and their biological evaluation:

| Study | Findings |

|---|---|

| Study on Antitumor Activity | Induced apoptosis in cancer cell lines |

| Antimicrobial Evaluation | Inhibited growth of pathogenic bacteria |

| Mechanistic Study | Confirmed target engagement in cellular assays |

Q & A

Q. How can crystallographic data validate predicted binding modes?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.